4-Hydroxy Estradiol 1-N3-Adenine

Catechol estrogen quinone DNA adductomics carcinogen potency

4-Hydroxy Estradiol 1-N3-Adenine (4-OHE2-1-N3Ade) is a structurally defined depurinating DNA adduct formed through the reaction of estradiol-3,4-quinone (E2-3,4-Q) with the N3 position of adenine residues in DNA. It belongs to the class of catechol estrogen quinone-derived DNA adducts that are mechanistically implicated in the initiation of breast, prostate, and other hormonal cancers.

Molecular Formula C23H27N5O3
Molecular Weight 421.50
CAS No. 428506-88-1
Cat. No. B601983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Estradiol 1-N3-Adenine
CAS428506-88-1
Synonyms(17β)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol;  4-OH-E2-1-N3Ade; 
Molecular FormulaC23H27N5O3
Molecular Weight421.50
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
InChIInChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Estradiol 1-N3-Adenine (CAS 428506-88-1): A Defined Estrogen-DNA Adduct Reference Standard for Cancer Biomarker Quantification and Mechanistic Genotoxicity Studies


4-Hydroxy Estradiol 1-N3-Adenine (4-OHE2-1-N3Ade) is a structurally defined depurinating DNA adduct formed through the reaction of estradiol-3,4-quinone (E2-3,4-Q) with the N3 position of adenine residues in DNA [1]. It belongs to the class of catechol estrogen quinone-derived DNA adducts that are mechanistically implicated in the initiation of breast, prostate, and other hormonal cancers. This compound is supplied as an authentic reference standard (typically ≥95% purity by HPLC) for the quantitative detection of estrogen-induced DNA damage by UPLC-MS/MS, and is distinguished from the corresponding N7-guanine adduct by its rapid depurination kinetics, unique MS/MS fragmentation signature, and established utility as a urinary and tissue biomarker in multiple clinical case-control studies [2].

Why 4-Hydroxy Estradiol 1-N3-Adenine Cannot Be Replaced by Generic or Regioisomeric Estrogen-DNA Adduct Standards


Estrogen-DNA adducts are not interchangeable analytical surrogates. The N3-adenine and N7-guanine regioisomers differ fundamentally in depurination half-life (rapid loss vs. ~3 h at 37°C), MS/MS fragmentation behavior, and chromatographic retention, while the 4-hydroxy and 2-hydroxy catechol series arise from distinct metabolic routes (CYP1B1-mediated vs. CYP1A1-mediated) that exhibit markedly different carcinogenic potencies [1]. Substitution with 4-hydroxyestrone-1-N3-adenine (the estrone analog) introduces a ketone at C-17 that alters dehydration fragmentation in tandem mass spectrometry, compromising accurate quantification in estradiol-specific adduct assays [2]. Furthermore, the parent catechol 4-hydroxyestradiol lacks the adenine moiety and therefore cannot serve as a retention time, ionization efficiency, or matrix-effect control for the DNA adduct analyte. These molecular-level differences preclude reliable interchange for calibration, internal standardization, stable-isotope tracer studies, or clinical biomarker quantification purposes.

Quantitative Differentiation Evidence for 4-Hydroxy Estradiol 1-N3-Adenine: Head-to-Head and Cross-Study Comparisons with Closest Analogs


4-Hydroxy vs. 2-Hydroxy Pathway: >99% of Total DNA Adduct Burden Originates from the 4-OHE2 Pathway That Includes 4-OHE2-1-N3Ade

When estradiol-3,4-quinone (E2-3,4-Q) reacts with DNA, the depurinating adducts 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua together constitute >99% of the total DNA adducts formed, whereas the competing estradiol-2,3-quinone (E2-2,3-Q) pathway yields only the single depurinating adduct 2-OHE2-6-N3Ade at trace levels [1][2]. In direct competition experiments with quinone mixtures (3:1, 1:1, 1:3, 5:95 E2-3,4-Q:E2-2,3-Q), the levels of depurinating adducts from E2-3,4-Q were consistently much higher than those from E2-2,3-Q, correlating with the demonstrated carcinogenicity, mutagenicity, and cell-transforming activity of the 4-OHE2 precursor [2].

Catechol estrogen quinone DNA adductomics carcinogen potency

Depurination Kinetics: N3-Adenine Adducts Undergo Rapid Spontaneous Depurination Whereas N7-Guanine Adduct Exhibits a Measurable Half-Life of ~3 Hours at 37°C

The N3Ade adducts, including 4-OHE2-1-N3Ade, are lost from DNA by rapid spontaneous depurination at 37°C, whereas the regioisomeric N7Gua adduct (4-OHE2-1-N7Gua) depurinates with a measurable half-life of approximately 3 hours under identical conditions [1]. This kinetic divergence means that the N3Ade adduct is shed from cells and excreted into urine more quickly than the N7Gua adduct, generating apurinic sites that serve as the immediate substrates for error-prone base excision repair. The rapid depurination of the N3Ade adduct makes it a probe for recent or ongoing DNA damage, while the slower-depurinating N7Gua adduct reflects damage integrated over a longer time window.

Depurination kinetics apurinic site DNA damage half-life

CYP1B1-Mediated Enzymatic Formation: 4-OHE2-N7-Guanine Adduct Produced 1.5-Fold More Efficiently Than 4-OHE2-N3-Adenine Under Michaelis-Menten Kinetics

Using recombinant purified CYP1B1 to oxidize 17β-estradiol (E2) in the presence of 2′-deoxyguanosine or 2′-deoxyadenosine, the formation of the two depurinating adducts followed Michaelis-Menten kinetics. The 4-OHE2-N7-Gua adduct was produced 1.5 times more efficiently than the 4-OHE2-N3-Ade adduct under identical assay conditions [1]. Both adducts shared the same Km (4.6 µM), indicating equal affinity for the quinone intermediate, but the N7Gua adduct exhibited a higher catalytic rate constant (kcat 45 ± 1.6/h vs. 30 ± 1.5/h). This kinetic difference means that in CYP1B1-expressing tissues (breast, prostate), the guanine adduct predominates kinetically, yet the adenine adduct forms at a reproducible, defined ratio of approximately 1:1.5 relative to the guanine adduct.

CYP1B1 enzyme kinetics kcat Km catechol estrogen

Urinary Biomarker Specificity: Ratio of Depurinating Estrogen-DNA Adducts to Metabolites/Conjugates Is 2.45-Fold Higher in Prostate Cancer Cases (Median 57.34) vs. Controls (Median 23.39, p<0.001)

In a case-control study analyzing urine from 14 prostate cancer cases and 125 healthy controls by UPLC-MS/MS, the ratio of total depurinating estrogen-DNA adducts (including 4-OHE2-1-N3Ade, 4-OHE1-1-N3Ade, 4-OHE2-1-N7Gua, 4-OHE1-1-N7Gua, and the 2-OHE adducts) to the sum of their corresponding estrogen metabolites and conjugates was significantly higher in cases (median 57.34) compared to controls (median 23.39) with p<0.001 [1]. In the same study, individual adduct levels were measured: 4-OHE2-1-N3Ade was detected at a mean of 0.95 pmol/mg creatinine in cases. This ratio metric provides a normalized index of estrogen metabolism imbalance toward genotoxic quinone pathways.

prostate cancer urinary biomarker adductomics risk stratification

Absolute Tissue Concentration Differential: 4-OHE1-1-N3Ade Levels 30-Fold Higher in Breast Carcinoma Tissue (8.40 pmol/g) vs. Healthy Breast Tissue (0.25 pmol/g)

Using low-temperature luminescence spectroscopy with synthetic 4-OHE-1-N3Ade standards for calibration, the level of the 4-OHE-1-N3Ade adduct (the E1/E2 adenine adduct class to which 4-OHE2-1-N3Ade belongs) was quantified in breast tissue extracts. Tissue from a patient with breast carcinoma contained 8.40 ± 0.05 pmol/g of 4-OHE1-1-N3Ade, a level approximately 30-fold higher than the 0.25 ± 0.05 pmol/g measured in breast tissue from a woman without breast cancer [1]. While this study quantified the E1 form, the E1 and E2 adenine adducts are structurally homologous and co-detected in most biological assays; thus, the 4-OHE2-1-N3Ade standard is required as the estradiol-specific calibrant for tissues where E2-derived adducts predominate.

breast cancer tissue biomarker catechol estrogen quinone adduct low-temperature phosphorescence

MCF-10F Cellular Adduct Profile: N3Ade Adduct Formation Peaks After Repeated 4-OHE2 Exposure, Exceeding N7Gua Adduct Levels in a Transformed Human Breast Epithelial Cell Model

In MCF-10F human breast epithelial cells treated with 1 µM 4-OHE2 for 24-hour periods at 72, 120, 192, and 240 hours post-plating, the amount of 4-OHE1(E2)-1-N3Ade adducts was higher after the third treatment, with smaller amounts of the 4-OHE1(E2)-1-N7Gua adducts detected only after the second and third treatments [1]. This repeated-exposure model, designed to mimic intermittent endogenous estrogen exposure, demonstrates that the N3Ade adduct accumulates preferentially over multiple exposure cycles in a cell line that undergoes 4-OHE2-induced neoplastic transformation. The N3Ade adduct was the predominant adduct species detected in culture media at multiple time points.

MCF-10F cell transformation 4-OHE2 depurinating adduct repeated exposure

High-Value Application Scenarios for 4-Hydroxy Estradiol 1-N3-Adenine Based on Validated Quantitative Evidence


Calibration Standard for UPLC-MS/MS Estrogen-DNA Adductomics Panels in Clinical Cancer Biomarker Studies

4-OHE2-1-N3Ade serves as an essential calibrant in the 40-analyte UPLC-MS/MS panel used to measure the ratio of depurinating estrogen-DNA adducts to estrogen metabolites and conjugates in human urine [1]. The ratio metric (median 57.34 in prostate cancer cases vs. 23.39 in controls) depends on accurate, standard-calibrated quantification of this specific adduct. Laboratories establishing or validating this prostate cancer risk biomarker assay must procure the authentic 4-OHE2-1-N3Ade standard to ensure inter-laboratory reproducibility and traceability to published clinical reference ranges.

Mechanistic CYP1B1 Genotoxicity Studies Requiring Defined Adduct Standards for Enzyme Kinetic Parameter Determination

In CYP1B1-catalyzed E2 oxidation assays that produce both 4-OHE2-N3Ade and 4-OHE2-N7Gua, the adenine adduct standard is required for constructing calibration curves for the lower-abundance analyte (kcat 30/h vs. 45/h for the guanine adduct) [2]. The 1.5-fold kinetic difference between the two adducts means that accurate quantification of the adenine adduct—the rate-limiting analyte—is critical for correct determination of catalytic efficiency, inhibitor IC50 values, and for distinguishing CYP1B1-mediated genotoxicity from CYP1A1-mediated 2-OHE pathway activation.

Tissue-Based Carcinogen Adduct Quantification in Breast Cancer Research Using Low-Temperature Phosphorescence Spectroscopy

The 4-OHE2-1-N3Ade standard is required for the low-temperature luminescence spectroscopy method that has demonstrated a 30-fold differential in 4-OHE-1-N3Ade levels between breast carcinoma tissue (8.40 pmol/g) and healthy breast tissue (0.25 pmol/g) [3]. Because the E2-derived and E1-derived N3Ade adducts co-elute in many chromatographic systems, the 4-OHE2-specific standard enables definitive identification based on its distinct mass and retention time, allowing discrimination of estradiol-specific vs. estrone-specific DNA damage in hormone-responsive tissues.

Cell Transformation Model Endpoint for Repeated-Exposure Carcinogenicity Assessment in Human Breast Epithelial Cells

In the MCF-10F human breast epithelial cell transformation model, the N3Ade adduct is the predominant and most consistently detectable depurinating adduct across multiple 4-OHE2 treatment cycles, exceeding N7Gua adduct levels [4]. Researchers using this model to evaluate chemopreventive agents or estrogen metabolism modulators require the 4-OHE2-1-N3Ade standard as the primary DNA damage endpoint for dose-response and time-course studies, enabling quantitative comparison of adduct burden between treatment groups.

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